molecular formula C25H28N4O2S B15112823 (2Z)-2-acetyl-N-(1,3-benzothiazol-2-yl)-3-(4-benzylpiperidin-1-yl)but-2-enehydrazide

(2Z)-2-acetyl-N-(1,3-benzothiazol-2-yl)-3-(4-benzylpiperidin-1-yl)but-2-enehydrazide

Cat. No.: B15112823
M. Wt: 448.6 g/mol
InChI Key: SYASIMMFVGZDBV-QJOMJCCJSA-N
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Description

(2Z)-2-acetyl-N-(1,3-benzothiazol-2-yl)-3-(4-benzylpiperidin-1-yl)but-2-enehydrazide is a complex organic compound that features a combination of benzothiazole, piperidine, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-acetyl-N-(1,3-benzothiazol-2-yl)-3-(4-benzylpiperidin-1-yl)but-2-enehydrazide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Moiety: Starting with 2-aminothiophenol and an appropriate aldehyde or ketone to form the benzothiazole ring.

    Piperidine Derivative Synthesis: Benzylation of piperidine to form 4-benzylpiperidine.

    Hydrazide Formation: Reaction of an appropriate acyl hydrazine with the benzothiazole derivative.

    Final Coupling: Condensation of the hydrazide with the piperidine derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or benzothiazole moieties.

    Reduction: Reduction reactions could target the hydrazide or acetyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or organometallics for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-acetyl-N-(1,3-benzothiazol-2-yl)-3-(4-benzylpiperidin-1-yl)but-2-enehydrazide could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an antimicrobial, anticancer, or neuroactive agent.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (2Z)-2-acetyl-N-(1,3-benzothiazol-2-yl)-3-(4-benzylpiperidin-1-yl)but-2-enehydrazide would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-acetyl-N-(1,3-benzothiazol-2-yl)-3-(4-methylpiperidin-1-yl)but-2-enehydrazide: Similar structure with a methyl group instead of a benzyl group.

    (2Z)-2-acetyl-N-(1,3-benzothiazol-2-yl)-3-(4-phenylpiperidin-1-yl)but-2-enehydrazide: Similar structure with a phenyl group instead of a benzyl group.

Uniqueness

The uniqueness of (2Z)-2-acetyl-N-(1,3-benzothiazol-2-yl)-3-(4-benzylpiperidin-1-yl)but-2-enehydrazide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H28N4O2S

Molecular Weight

448.6 g/mol

IUPAC Name

(Z)-2-acetyl-N-(1,3-benzothiazol-2-yl)-3-(4-benzylpiperidin-1-yl)but-2-enehydrazide

InChI

InChI=1S/C25H28N4O2S/c1-17(28-14-12-20(13-15-28)16-19-8-4-3-5-9-19)23(18(2)30)24(31)29(26)25-27-21-10-6-7-11-22(21)32-25/h3-11,20H,12-16,26H2,1-2H3/b23-17-

InChI Key

SYASIMMFVGZDBV-QJOMJCCJSA-N

Isomeric SMILES

C/C(=C(\C(=O)C)/C(=O)N(C1=NC2=CC=CC=C2S1)N)/N3CCC(CC3)CC4=CC=CC=C4

Canonical SMILES

CC(=C(C(=O)C)C(=O)N(C1=NC2=CC=CC=C2S1)N)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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